7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
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Overview
Description
7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, a piperazine moiety, and a methoxypropyl side chain
Mechanism of Action
Target of Action
The primary target of this compound is poly ADP-ribose polymerases (PARP)-1 . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
The compound interacts with PARP-1, inhibiting its activity . The molecular docking method was used to explore the binding mode of the compound and PARP-1, and it was found that the formation of a hydrogen bond was essential for PARP-1 inhibition activities .
Biochemical Pathways
By inhibiting PARP-1, the compound affects the DNA repair pathway. This can lead to the accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have defects in certain DNA repair pathways .
Result of Action
The compound displayed good antiproliferation activity on BRCA-1 deficient cells (MDA-MB-436) and inactivity on MCF-7 cells, indicating that it has high selectivity and targeting . This suggests that the compound could potentially be used as a targeted therapy for certain types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the piperazine moiety and the methoxypropyl side chain. Common reagents used in these reactions include acetyl chloride, piperazine, and methoxypropyl bromide. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the methoxypropyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-acetylpiperazine-1-carbonyl)phenyl-1H-benzo[d]imidazole-4-carboxamide: A compound with a similar piperazine moiety and potential PARP inhibitory activity.
4-(4-acetylpiperazine-1-carbonyl)phenyl-1H-benzo[d]imidazole-4-carboxamide: Another related compound with similar structural features and biological activities.
Uniqueness
7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and drug development. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-17(29)26-10-12-27(13-11-26)22(30)19-15-25(9-6-14-32-2)16-20-21(19)24-28(23(20)31)18-7-4-3-5-8-18/h3-5,7-8,15-16H,6,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPJUSOUYZJGDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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